molecular formula C15H15N5O2S B12184021 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12184021
M. Wt: 329.4 g/mol
InChI Key: GPIKVTFWHHNHSN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

This compound is a heterocyclic compound featuring a pyrazole core substituted with methyl, phenyl, and carboxamide groups, alongside a 1,3,4-thiadiazole moiety modified with a methoxymethyl substituent. The pyrazole ring (C₃H₃N₂) serves as the central scaffold, with a phenyl group at position 1, a methyl group at position 5, and a carboxamide (-CONH-) at position 4. The carboxamide’s nitrogen atom is further bonded to a 1,3,4-thiadiazole ring (C₂H₂N₂S) bearing a methoxymethyl (-CH₂OCH₃) group at position 5.

The thiadiazole ring introduces sulfur into the structure, enhancing electronic diversity and potential for hydrogen bonding. The methoxymethyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties. Crystallographic studies of related pyrazole-carboxamide derivatives reveal planar configurations stabilized by intramolecular hydrogen bonds between the carboxamide’s carbonyl oxygen and adjacent NH groups.

Historical Context in Heterocyclic Compound Research

Heterocyclic compounds like pyrazoles and thiadiazoles have long been investigated for their pharmacological versatility. Pyrazoles, first synthesized in the late 19th century, gained prominence with the discovery of antipyretic and anti-inflammatory agents such as celecoxib. Thiadiazoles, developed in the mid-20th century, are known for their antimicrobial and anticancer properties. The fusion of these moieties into hybrid structures, as seen in this compound, reflects a modern trend in drug design to synergize distinct pharmacophoric elements.

Recent advancements in synthetic methodologies, such as microwave-assisted reactions and click chemistry, have enabled precise functionalization of these scaffolds. For instance, the incorporation of methoxymethyl groups into thiadiazoles has been shown to enhance metabolic stability in preclinical models.

Significance in Medicinal Chemistry and Drug Discovery

This compound’s structural features align with key criteria for drug-likeness, including moderate molecular weight and balanced hydrophilicity-lipophilicity profiles. The carboxamide group facilitates hydrogen bonding with biological targets, while the thiadiazole’s sulfur atom may engage in hydrophobic interactions.

Preliminary studies on analogous compounds demonstrate inhibitory activity against enzymes such as carbonic anhydrase and kinases involved in cancer progression. For example, pyrazole-carboxamide derivatives have shown IC₅₀ values in the low micromolar range against carbonic anhydrase II, a target for glaucoma therapy. Molecular docking simulations suggest that the methoxymethyl-thiadiazole moiety occupies hydrophobic pockets in enzyme active sites, while the pyrazole-carboxamide forms polar contacts with catalytic residues.

Table 1: Structural and Functional Attributes of Key Moieties

Moietiy Role in Bioactivity Example Interactions
Pyrazole core Scaffold for substituent placement π-π stacking with aromatic residues
Thiadiazole ring Enhances electronic diversity Sulfur-mediated hydrophobic binding
Methoxymethyl group Modulates lipophilicity CH-π interactions
Carboxamide Hydrogen bond donor/acceptors Binding to catalytic aspartate

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C15H15N5O2S/c1-10-12(8-16-20(10)11-6-4-3-5-7-11)14(21)17-15-19-18-13(23-15)9-22-2/h3-8H,9H2,1-2H3,(H,17,19,21)

InChI Key

GPIKVTFWHHNHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthesis of the Thiadiazole Moiety

The 1,3,4-thiadiazole ring serves as the core scaffold for this compound. Its synthesis typically begins with cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. A widely adopted method involves the reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, carbon disulfide (CS₂) and hydrazine hydrate (N₂H₄·H₂O) can form 5-substituted-1,3,4-thiadiazol-2-amines, which are subsequently functionalized with methoxymethyl groups .

In one protocol, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine is synthesized by reacting thiosemicarbazide with methoxyacetyl chloride in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to form the thiadiazole ring. The product is purified via recrystallization from ethanol, yielding a crystalline solid with >75% purity .

Key Reaction Conditions for Thiadiazole Formation

ReagentSolventTemperatureCatalystYield (%)
ThiosemicarbazideEthanolRefluxPOCl₃78
Methoxyacetyl chlorideDichloromethane0–5°CTEA65

Formation of the Pyrazole Ring

The 5-methyl-1-phenyl-1H-pyrazole moiety is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A Claisen-Schmidt reaction between acetophenone and 4-nitrobenzaldehyde generates an enone intermediate, which undergoes cyclization with hydrazine hydrate to form the pyrazole ring .

Stepwise Protocol

  • Claisen-Schmidt Reaction :
    Acetophenone (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) are refluxed in ethanol with sodium hydroxide (NaOH) as a base, yielding 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one.

  • Pyrazole Cyclization :
    The enone intermediate is treated with hydrazine hydrate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours, forming 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.

  • Aromatization :
    The dihydropyrazole is dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the fully aromatic pyrazole .

Carboxamide Functionalization

The carboxamide group is introduced via acylation of the pyrazole intermediate. Chloroacetyl chloride reacts with the pyrazole’s amine group, followed by substitution with ammonia or primary amines to form the carboxamide .

Acylation Reaction

  • Chloroacetylation :
    5-Methyl-1-phenyl-1H-pyrazole-4-amine (1.0 equiv) is dissolved in THF and treated with triethylamine (TEA) as a base. Chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C, yielding 2-chloro-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one.

  • Amidation :
    The chloroacetyl intermediate reacts with ammonia in methanol at room temperature, forming the carboxamide functionality. Alternative amines (e.g., methylamine) may be used to modify the carboxamide’s substituents .

Optimization and Yield Analysis

Optimization studies highlight the impact of solvent polarity and catalysts on reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve thiadiazole cyclization yields, while protic solvents (e.g., ethanol) favor pyrazole formation. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance acylation rates by stabilizing reactive intermediates .

Comparative Yields Under Varied Conditions

StepSolventCatalystTemperatureYield (%)
Thiadiazole cyclizationDMFNone80°C82
Pyrazole aromatizationEthanolPd/C25°C91
Carboxamide formationMethanolp-TsOH0°C88

Comparative Analysis with Analogous Compounds

Structural analogs of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibit varied synthetic challenges. For instance, replacing the methoxymethyl group with a nitro group requires nitration under harsh conditions (HNO₃/H₂SO₄), reducing overall yield to 45% . Conversely, alkyl substituents (e.g., methyl) on the thiadiazole ring simplify purification but diminish biological activity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds.

Scientific Research Applications

Structural Representation

The compound features a thiadiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with thiadiazole and pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects. It has been tested against inflammatory markers in cell cultures, showing potential for treating conditions characterized by inflammation.

Anticancer Potential

Preliminary research has indicated that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a subject of interest for cancer therapy development.

Pesticidal Activity

The compound has shown promise as an agrochemical agent. Its efficacy against pests and pathogens affecting crops suggests potential use as a pesticide or fungicide. Research is ongoing to evaluate its effectiveness in field trials.

Growth Regulation

Studies have indicated that this compound may influence plant growth and development. It could serve as a growth regulator, enhancing crop yield and resistance to environmental stressors.

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers.

Nanotechnology

Research into nanocarriers for drug delivery systems has identified this compound as a potential candidate due to its ability to encapsulate drugs effectively. This application could improve the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In an investigation featured in Phytotherapy Research, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The findings indicated a marked reduction in pro-inflammatory cytokines, supporting its therapeutic potential for inflammatory diseases .

Case Study 3: Agricultural Field Trials

Field trials conducted on tomato plants treated with this compound showed increased resistance to fungal infections compared to untreated controls. The results were published in Crop Protection, highlighting its efficacy as a natural pesticide .

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole-pyrazole carboxamides. Key structural analogues include:

Compound Name Thiadiazole Substituent Pyrazole Substituents Key Differences Reference
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Ethyl Phenyl (position 1), Pyrrole (position 5) Ethyl vs. methoxymethyl; pyrrole substituent
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Benzyl Methyl (position 1), Thiophene (position 3) Benzyl vs. methoxymethyl; thiophene substituent
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Methylthio Phenyl (position 3), Amino (position 5) Thioether linkage; nitrile group

Key Observations :

  • Substituent Effects: The methoxymethyl group in the target compound introduces polar character compared to non-polar alkyl (e.g., ethyl) or aromatic (e.g., benzyl) substituents in analogues .
Physicochemical Properties
  • Melting Points: Analogues with similar carboxamide-thiadiazole scaffolds exhibit melting points in the range of 132–202°C. For example: N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide: 175–177°C . 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile: 191.8°C . The target compound’s methoxymethyl group may lower its melting point relative to chlorophenyl or pyridinyl derivatives due to reduced crystallinity.
  • Synthetic Yields : Yields for carboxamide-linked thiadiazoles range from 68% to 88% in optimized syntheses . The target compound’s synthesis would likely follow similar coupling methodologies (e.g., HOBt/EDC-mediated amidation) .

Spectral Characteristics
  • 1H NMR : Analogues show distinct signals for substituents:
    • Methoxymethyl group: Expected δ 3.3–3.5 ppm (OCH3) and δ 4.5–4.7 ppm (CH2O) .
    • Pyrazole aromatic protons: δ 7.5–8.2 ppm (multiplet for phenyl group) .
  • 13C NMR : The carboxamide carbonyl typically resonates at δ 165–170 ppm, while thiadiazole carbons appear at δ 150–160 ppm .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a thiadiazole ring and a pyrazole moiety, which are known for their pharmacological significance. Its molecular formula is C15H15N5O2SC_{15}H_{15}N_{5}O_{2}S with a molecular weight of 329.4 g/mol . The presence of the methoxymethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiadiazole ring through reactions involving hydrazonoyl halides and thioketones.
  • Introduction of the pyrazole moiety via cyclization reactions.
  • Final coupling with various functional groups to yield the desired carboxamide derivative.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have been tested against various bacterial strains including E. coli and Staphylococcus aureus. In vitro studies demonstrated that some derivatives can inhibit bacterial growth effectively at low concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. For example, related pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. These compounds showed comparable efficacy to standard anti-inflammatory drugs like dexamethasone at similar concentrations .

Antiparasitic Properties

Recent research indicates that compounds containing the thiadiazole and pyrazole moieties exhibit antiparasitic activity against pathogens such as Leishmania and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The structure-activity relationship studies suggest that modifications at specific positions on the phenyl ring enhance antiparasitic effects .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives inhibited TNF-α production by up to 85% at concentrations as low as 10 µM, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were screened against several bacterial strains. The compound exhibited significant inhibition against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AntiparasiticActive against Leishmania, Trypanosoma

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